Oral Bioavailability: I-BET282E vs. I-BET151 in Rodent Models
I-BET282E exhibits an oral bioavailability (F) of 51% in male CD1 mice following a 3 mg/kg oral dose, with a clearance (Clb) of 23 mL/min/kg (19% of liver blood flow) and a volume of distribution (Vss) of 1.9 L/kg [1]. In contrast, I-BET151 has been reported with a higher oral bioavailability of approximately 60% in rats, but with a longer half-life of 4.3 hours (oral) [2]. The engineered profile of I-BET282E represents a deliberate balance between adequate exposure and manageable clearance, positioning it as a compound with properties suitable for clinical progression, a designation not claimed for I-BET151 [1].
| Evidence Dimension | Oral Bioavailability (F) in Rodents |
|---|---|
| Target Compound Data | F = 51% (CD1 mouse, 3 mg/kg p.o.) |
| Comparator Or Baseline | I-BET151: F ≈ 60% (rat, oral) |
| Quantified Difference | I-BET282E exhibits moderately lower oral bioavailability than I-BET151, but with distinct clearance and distribution characteristics. |
| Conditions | I-BET282E: Male CD1 mice, 3 mg/kg p.o. [1]; I-BET151: Rat model, oral administration [2] |
Why This Matters
Oral bioavailability directly impacts dosing regimens and systemic exposure in in vivo efficacy studies, making it a critical selection criterion for researchers requiring predictable pharmacokinetic behavior.
- [1] Jones KL, Beaumont DM, Bernard SG, et al. Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression. J Med Chem. 2021;64(16):12200-12227. doi:10.1021/acs.jmedchem.1c00855 View Source
- [2] Zhu Y, et al. Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies. Drug Des Devel Ther. 2025;19:5775-5785. doi:10.2147/DDDT.S492020 View Source
